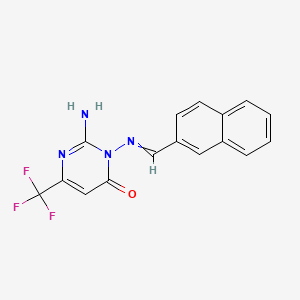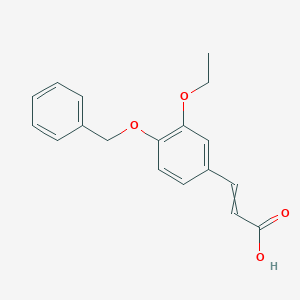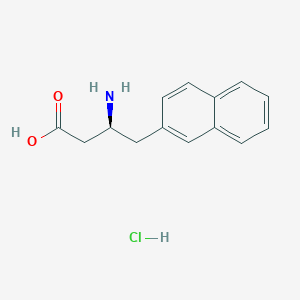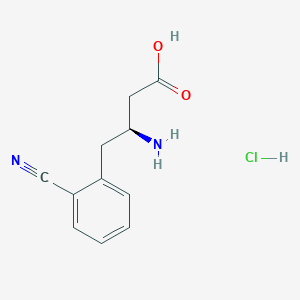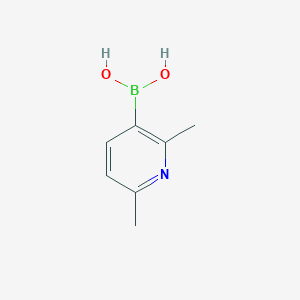
2,6-Dimethylpyridin-3-ylboronic acid
Overview
Description
2,6-Dimethylpyridin-3-ylboronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is widely used in scientific research due to its unique properties and versatility in various chemical reactions.
Biochemical Analysis
Biochemical Properties
2,6-Dimethylpyridin-3-ylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . Additionally, this compound can interact with enzymes such as cytochrome P450, affecting their catalytic activity and metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the metabolic landscape of cells, affecting glucose utilization and redox state . Furthermore, this compound has been observed to impact the sensitivity of cancer cells to chemotherapeutic agents, highlighting its potential in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, this compound is involved in the inhibition of uridine monophosphate synthase, which plays a crucial role in pyrimidine synthesis . Additionally, this compound participates in transmetalation processes during Suzuki-Miyaura coupling reactions, facilitating the transfer of organic groups from boron to palladium .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors influencing its effects over time. This compound is known to be stable under specific storage conditions, such as being kept in an inert atmosphere and stored at low temperatures . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it suitable for various biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any harmful effects on the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence phase I and phase II metabolic reactions, which are crucial for the biotransformation and elimination of xenobiotics . Understanding the metabolic pathways of this compound is essential for predicting its behavior and effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are vital for its activity and function. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that this compound can be efficiently transported across cellular membranes, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
The synthesis of 2,6-Dimethylpyridin-3-ylboronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative and a metal reagent such as lithium or magnesium, followed by the addition of a boron reagent like bis(pinacolato)diboron . Another method involves palladium-catalyzed cross-coupling reactions of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .
Chemical Reactions Analysis
2,6-Dimethylpyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2,6-Dimethylpyridin-3-ylboronic acid is used in a wide range of scientific research applications:
Chemistry: It is a key reagent in the Suzuki-Miyaura coupling reaction, which is widely used for the synthesis of biaryl compounds, pharmaceuticals, and organic materials.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2,6-Dimethylpyridin-3-ylboronic acid exerts its effects involves the formation of boron-carbon bonds through transmetalation with palladium complexes in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
2,6-Dimethylpyridin-3-ylboronic acid can be compared with other pyridinylboronic acids such as 2,4-dimethylpyridin-3-ylboronic acid and 2,6-dimethoxypyridin-3-ylboronic acid. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(2,6-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKXVIJOMDZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376733 | |
| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693774-55-9 | |
| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)
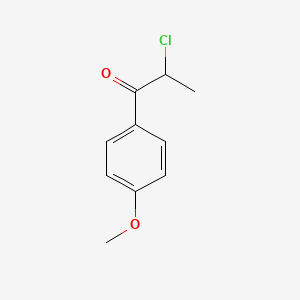
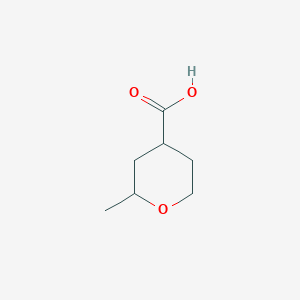
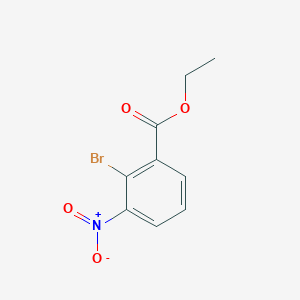

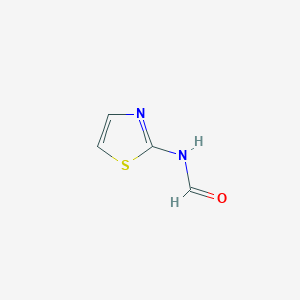
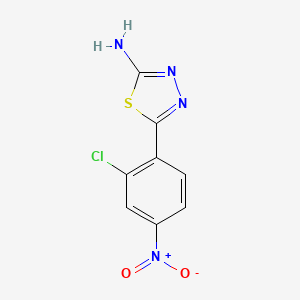
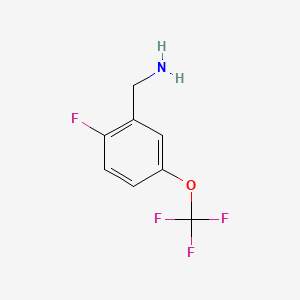
![1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine](/img/structure/B1350338.png)
![3-{[(4-chlorophenyl)thio]methyl}benzoic acid](/img/structure/B1350345.png)
